ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EFDP and is synthesized through a multistep process. EFDP has been found to have various biochemical and physiological effects and has been extensively studied for its mechanism of action.
Mechanism of Action
EFDP has been found to have various mechanisms of action. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. EFDP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EFDP has been found to have neuroprotective properties by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
EFDP has been found to have various biochemical and physiological effects. It has been found to have antibacterial and antifungal properties and has been shown to inhibit the growth of various bacterial and fungal strains. EFDP has also been found to inhibit the growth of cancer cells and has been shown to induce apoptosis and inhibit angiogenesis. EFDP has been found to have neuroprotective properties and has been shown to reduce inflammation and inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
EFDP has various advantages and limitations for lab experiments. EFDP has been found to have antibacterial, antifungal, and anticancer properties, which make it a potential candidate for drug development. EFDP has also been found to have neuroprotective properties, which make it a potential candidate for the prevention and treatment of Alzheimer's disease. However, EFDP has certain limitations for lab experiments. EFDP is a relatively new compound, and its mechanism of action and potential side effects are not fully understood. Additionally, EFDP is a complex compound, and its synthesis method involves several steps, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on EFDP. One potential direction is to study the potential use of EFDP as a drug for the treatment of bacterial and fungal infections. Another potential direction is to study the potential use of EFDP as a chemotherapeutic agent for the treatment of cancer. Additionally, future research could focus on the potential use of EFDP for the prevention and treatment of Alzheimer's disease. Finally, future research could focus on improving the synthesis method of EFDP to make it easier to produce in large quantities.
Synthesis Methods
EFDP is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of ethyl 3-oxopiperidine-1-carboxylate with 2,4-difluorobenzyl bromide in the presence of potassium carbonate. This reaction results in the formation of ethyl 3-(2,4-difluorobenzyl)-3-piperidinecarboxylate. The second step involves the reaction of the product obtained in the first step with butynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. This reaction results in the formation of ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate, which is EFDP.
Scientific Research Applications
EFDP has been extensively studied for its potential applications in various fields. It has been found to have antibacterial and antifungal properties and has been studied for its potential use as a drug. EFDP has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and has been studied for its potential use as a chemotherapeutic agent. EFDP has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and has been studied for its potential use in the prevention and treatment of Alzheimer's disease.
Properties
IUPAC Name |
ethyl 1-but-2-ynoyl-3-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO3/c1-3-6-17(23)22-10-5-9-19(13-22,18(24)25-4-2)12-14-7-8-15(20)11-16(14)21/h7-8,11H,4-5,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGMVRVCAIUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C#CC)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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